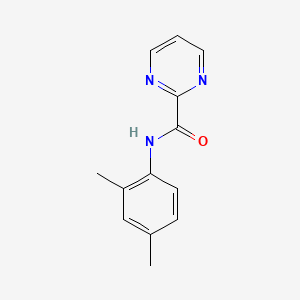

![molecular formula C15H14N4OS2 B5544134 4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Triazole compounds, including those similar to the specified chemical, are typically synthesized through multi-step reactions involving the construction of the triazole ring followed by functionalization at various positions. For instance, 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, was synthesized by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by condensation with 2-hydroxy-1-naphthaldehyde to form a Schiff base (Sancak et al., 2007).

Molecular Structure Analysis

The structure of triazole compounds is characterized by the presence of a 1,2,4-triazole ring, which can be further substituted to enhance specific properties. For example, the crystal structure analysis of related triazole derivatives, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals the arrangement of the triazole rings and their substituents, providing insights into their potential intermolecular interactions and stability (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including aminomethylation and cyanoethylation, primarily occurring at the nitrogen atom N2. These reactions are essential for functionalizing the triazole ring and introducing new pharmacophoric elements (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole compounds, such as melting points and solubility, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and potential as corrosion inhibitors, are determined by both the triazole core and its functional groups. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated as a corrosion inhibitor for copper, showing significant inhibition efficiency due to its ability to form a protective layer on the metal surface (Chauhan et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

One application involves the synthesis and characterization of metal complexes with triazole derivatives. K. Sancak et al. (2007) described the synthesis of novel compounds and their Cu(II), Ni(II), and Fe(II) complexes. These complexes were characterized by various techniques, suggesting a tridentate manner coordination to the metal ions. The research provides valuable insights into the structural properties and potential applications of these complexes in catalysis or material science (Sancak et al., 2007).

Antimicrobial and Antitumor Activities

Another significant application is in the development of antimicrobial and antitumor agents. T. R. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and evaluated their effects on tumor DNA methylation levels. Their findings highlight the potential of these compounds in creating new treatments for cancer by targeting DNA methylation (Hovsepyan et al., 2018).

Corrosion Inhibition

In the field of material science, these compounds find applications as corrosion inhibitors. K. R. Ansari et al. (2014) studied the effectiveness of Schiff’s bases derived from triazole thiol compounds as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research suggests that these compounds can significantly prevent corrosion, which is crucial for extending the lifespan of metal structures in harsh chemical environments (Ansari et al., 2014).

Antioxidant Properties

Additionally, the antioxidant properties of triazole derivatives have been explored. S. Maddila et al. (2015) synthesized novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activities. The study found that some derivatives demonstrated potent antioxidant activity, indicating their potential use in pharmaceutical applications to mitigate oxidative stress-related conditions (Maddila et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-11-7-8-13(22-11)9-16-19-14(17-18-15(19)21)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPDIYKVYDGADH-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)